2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
The compound is a derivative of phenethylamine, which is an organic compound that acts as a central nervous system stimulant in humans . It’s a primary amine, with the amino-group being attached to a benzene ring through a two-carbon, or ethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenethylamine, for example, is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .Scientific Research Applications
Green Chemistry and Synthesis Methods
Research has demonstrated innovative methods for synthesizing quinazoline and pyrazoloquinoline derivatives, highlighting the importance of green chemistry approaches. For example, the regioselective synthesis of novel pyrazoloquinoline scaffolds in water using environmentally friendly catalysts showcases a shift towards more sustainable chemical synthesis processes (N. Poomathi et al., 2015).
Psychotropic Potential
Studies have explored the psychotropic potential of certain quinazolinone derivatives, indicating their relevance in the development of new therapeutic agents. The synthesis of compounds like 7-chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate demonstrates the ongoing research into novel psychotropic agents and their structural and functional analysis (G. Orzalesi et al., 1977).
Neuroprotective and Enzyme Inhibition
Compounds structurally related to 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been evaluated for their neuroprotective effects and ability to inhibit specific enzymes. For instance, the synthesis and evaluation of novel tacrine analogs as acetylcholinesterase inhibitors highlight the potential of these compounds in treating neurodegenerative diseases (M. Mahdavi et al., 2017).
Anticancer Activity
The discovery of compounds capable of inducing apoptosis in cancer cells suggests the relevance of quinazolinone derivatives in oncology research. Compounds such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have shown potent activity against various human solid tumors, indicating their potential as anticancer agents (Han-Zhong Zhang et al., 2008).
Antimicrobial and Anti-tubercular Agents
Research into substituted quinazolines and related compounds has demonstrated significant antimicrobial and anti-tubercular activity. This highlights the potential application of these compounds in combating infectious diseases, with some derivatives exhibiting promising activity against Mycobacterium tuberculosis (Hardesh K. Maurya et al., 2013).
Mechanism of Action
Target of Action
The compound contains a phenethylamine moiety, which is found in many neurotransmitters and drugs. Phenethylamine itself is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
If this compound acts similarly to phenethylamine, it might bind to TAAR1 and inhibit VMAT2, affecting the reuptake and release of monoamines. This could potentially alter neurotransmission in the brain .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. If it acts on taar1 and vmat2 like phenethylamine, it could influence the monoaminergic system, affecting the levels of neurotransmitters like dopamine, norepinephrine, and serotonin .
Pharmacokinetics
The ADME properties of this compound are unknown. Many similar compounds are metabolized in the liver, often involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
The molecular and cellular effects of this compound are unknown. If it affects monoamine neurotransmission like phenethylamine, it could potentially influence mood, cognition, and behavior .
properties
IUPAC Name |
2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-18-23(20-12-6-3-7-13-20)25-27-22-15-9-8-14-21(22)24(29(25)28-18)26-17-16-19-10-4-2-5-11-19/h2-7,10-13,26H,8-9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENKCSDNJMFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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